3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Description
3-(Furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound belonging to the pyrazolo-triazolo-pyrimidine family, characterized by a fused tricyclic core. Its structure includes a furan-2-yl substituent at position 3 and an o-tolyl (ortho-methylphenyl) group at position 5. These substitutions influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for biological interactions .
Properties
IUPAC Name |
5-(furan-2-yl)-10-(2-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O/c1-11-5-2-3-6-13(11)23-15-12(9-19-23)16-20-21-17(22(16)10-18-15)14-7-4-8-24-14/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQVQIXSMUYFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 318.34 g/mol. The structure features a fused pyrazolo-triazolo-pyrimidine framework that contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. In vitro testing has shown that derivatives exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: In Vitro Anticancer Evaluation
A study evaluated the anticancer activity of novel pyrazolo-triazolo derivatives against human cancer cell lines including HepG2 (liver cancer) and A549 (lung cancer). One derivative demonstrated an IC50 value of 27.7 µg/ml against A549 cells, comparable to the standard drug doxorubicin (IC50 = 28.3 µg/ml) . The gene expression analysis indicated that treatment with these compounds led to significant changes in genes associated with cancer progression, such as AMY2A and FOXG1 .
| Compound | Cell Line | IC50 (µg/ml) | Reference Drug IC50 (µg/ml) |
|---|---|---|---|
| 7g | A549 | 27.7 | 28.3 |
| 7g | HepG2 | 26.6 | 21.6 |
Antimicrobial Activity
In addition to anticancer properties, compounds in this class have shown antimicrobial activity . A study reported that similar pyrazole derivatives exhibited significant inhibition against various bacterial strains and fungi. This suggests potential applications in treating infections caused by resistant microorganisms .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been suggested that these compounds can induce programmed cell death in malignant cells.
- Antioxidant Properties : Some studies indicate that pyrazole derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress .
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
This compound serves as a versatile building block for the synthesis of more complex molecules. Its unique fused ring structure allows for various chemical transformations, making it valuable in organic synthesis. For example, it can undergo oxidation, reduction, substitution, and cyclization reactions to yield diverse derivatives that may possess enhanced properties or functionalities.
Reagent in Organic Transformations
In organic chemistry, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has been utilized as a reagent in various organic transformations. Its ability to participate in nucleophilic and electrophilic reactions expands its utility in synthetic pathways.
Biological Applications
Bioactive Molecule
Research indicates that this compound exhibits significant bioactivity. It has shown potential as an anticancer agent by inducing apoptosis in cancer cells while sparing normal cells. Studies have demonstrated that derivatives of related pyrazolo-triazole compounds exhibit stronger cytotoxic activity than conventional chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) while demonstrating lower toxicity towards normal breast cells (MCF-10A) .
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. This binding modulates their activity and can lead to various biological responses including anti-inflammatory effects .
Medicinal Applications
Therapeutic Potential
The compound is under investigation for its therapeutic properties beyond anticancer activity. Preliminary studies suggest potential applications in treating inflammatory diseases due to its ability to modulate inflammatory pathways .
Case Studies
A notable case study highlighted the use of this compound in developing novel anti-inflammatory agents. In vitro assays demonstrated its effectiveness in inhibiting pro-inflammatory cytokines and mediating immune responses .
Industrial Applications
Catalyst Development
In industrial chemistry, this compound is being explored as a catalyst in various processes. Its unique structural properties allow it to facilitate reactions that require specific catalytic conditions.
Material Science
The compound's unique properties are also being evaluated for applications in material science. Its potential to form stable complexes with metals could lead to advancements in the development of new materials with desirable characteristics.
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Chemistry | Building Block | Used for synthesizing complex molecules through various organic transformations |
| Reagent | Functions as a reagent in nucleophilic and electrophilic reactions | |
| Biology | Bioactive Molecule | Exhibits anticancer properties by inducing apoptosis in cancer cells |
| Mechanism of Action | Interacts with enzymes/receptors to modulate biological responses | |
| Medicine | Therapeutic Potential | Investigated for anti-inflammatory effects and other therapeutic applications |
| Case Studies | Demonstrated effectiveness in inhibiting pro-inflammatory cytokines | |
| Industry | Catalyst Development | Explored as a catalyst for facilitating chemical reactions |
| Material Science | Potential use in developing new materials with enhanced properties |
Comparison with Similar Compounds
Key Compounds:
- Substituent Position and Hydrophilicity : The o-tolyl group in the target compound introduces steric bulk and moderate lipophilicity compared to the 4-hydroxyphenylpropyl group in compound 6 (), which improves water solubility via hydrogen bonding. This suggests the target compound may have reduced aqueous solubility but enhanced membrane permeability .
- A2AAR Selectivity: The furan-2-yl moiety is conserved in SCH442416, Preladenant, and compound 6, indicating its critical role in adenosine receptor binding. The o-tolyl group’s ortho-methyl substitution may reduce steric clashes with hydrophobic receptor pockets compared to bulkier groups (e.g., piperazinyl in SCH 412348) .
Triazolo Ring Isomerism and Physicochemical Properties
The triazolo[4,3-c]pyrimidine core in the target compound differs from the [1,5-c] isomer seen in compounds like 7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (). Key differences include:
- NMR Shifts : The C3-H and C5-H protons in triazolo[4,3-c] derivatives (e.g., target compound) resonate more downfield than those in [1,5-c] isomers due to electronic effects .
- Melting Points : Triazolo[4,3-c]pyrimidines generally exhibit higher melting points (e.g., 275–277°C for compound 7 in ) compared to [1,5-c] analogs (257–259°C for compound 8), likely due to enhanced crystal lattice stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
